N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)pyrazine-2-carboxamide
Description
N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)pyrazine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrano[3,2-c]pyridine ring system fused with a pyrazine-2-carboxamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Properties
IUPAC Name |
N-[(4aS,8R,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridin-8-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c18-13(11-8-14-3-4-16-11)17-10-7-15-6-9-2-1-5-19-12(9)10/h3-4,8-10,12,15H,1-2,5-7H2,(H,17,18)/t9-,10+,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGFBUMUCGCMHP-UMNHJUIQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(C2OC1)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@H]([C@H]2OC1)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Steps
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Ring-Opening and Condensation :
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Catalytic Hydrogenation :
Table 1: Optimization of Pyrano-Pyridine Synthesis
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Ring-opening | HCl (33%), reflux, 3 h | 91% | |
| Hydrogenation | H₂ (2 MPa), Raney Ni, 5 h | 98% |
Preparation of Pyrazine-2-Carboxamide
The pyrazine-2-carboxamide moiety is synthesized via acyl chloride formation followed by nucleophilic substitution.
Acyl Chloride Synthesis
Amide Coupling
The pyrano-pyridine amine is coupled with pyrazine-2-carbonyl chloride using:
Table 2: Coupling Agent Comparison
Stereochemical Control
The (4aS,8R,8aS) stereochemistry is critical for biological activity. Key strategies include:
Chiral Auxiliaries
Resolution Techniques
Purification and Characterization
Chromatographic Methods
Spectroscopic Analysis
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¹H NMR : Key signals include δ 8.77–9.31 ppm (pyrazine protons) and δ 4.15–4.45 ppm (pyrano-pyridine CH–O).
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HRMS : Molecular ion peak at m/z 262.31 (C₁₃H₁₈N₄O₂).
Scalability Challenges and Solutions
Limitations of Classical Routes
Chemical Reactions Analysis
Types of Reactions
N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack, using reagents such as sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)pyrazine-2-carboxamide: shares structural similarities with other pyrano[3,2-c]pyridine derivatives and pyrazine carboxamides.
This compound: is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct biological activities and chemical reactivity.
Highlighting Uniqueness
The uniqueness of this compound lies in its ability to interact with multiple biological targets, making it a versatile compound for various research applications. Its specific stereochemistry also plays a crucial role in its biological activity, distinguishing it from other similar compounds.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)pyrazine-2-carboxamide?
A common approach involves coupling pyrazine-2-carboxylic acid derivatives with the octahydropyrano[3,2-c]pyridine scaffold. For example, carbodiimide-mediated amidation (e.g., EDCI·HCl) with HOBt as an additive in anhydrous DMF at 60°C for 18 hours ensures efficient coupling . Purification typically employs recrystallization or column chromatography. Reaction monitoring via TLC is critical to confirm intermediate formation and completion.
Basic: How can the molecular geometry and stereochemistry of this compound be experimentally validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For structurally related pyrano-pyridine derivatives, orthogonal crystal systems (e.g., space group P222) with cell parameters a = 4.9279 Å, b = 10.6350 Å, c = 15.8788 Å have been resolved using Bruker SMART APEXII diffractometers . Data refinement with programs like SIR92 and absorption correction via SADABS achieve high precision (R1 < 0.04). Hydrogen atoms are typically refined using mixed independent/constrained models.
Basic: What spectroscopic techniques are suitable for characterizing this compound?
- 1H/13C NMR : Assign resonances using 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals in the pyrazine and pyrano-pyridine moieties. For example, pyridine protons in similar scaffolds appear at δ 7.5–8.5 ppm .
- IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and pyrazine ring vibrations (~1500 cm⁻¹).
- HRMS : Validate molecular weight (e.g., ESI-HRMS with <5 ppm error) to distinguish from byproducts .
Advanced: How can solvent and coupling agent selection optimize synthesis yield and purity?
- Solvent : Anhydrous DMF or DCM minimizes side reactions. Polar aprotic solvents enhance EDCI·HCl activation.
- Coupling Agents : EDCI/HOBt outperforms DCC due to reduced racemization. For sterically hindered amines, consider PyBOP or HATU .
- Temperature : Prolonged heating (60–80°C) improves reaction rates but may degrade thermally labile intermediates.
Advanced: How should researchers resolve contradictions between computational predictions and experimental structural data?
Discrepancies in bond angles or torsional strains (e.g., pyrano ring puckering) can arise from crystal packing effects or solvent interactions. Use hybrid QM/MM simulations to model the solid-state environment . Validate with:
- Hirshfeld surface analysis to quantify intermolecular interactions.
- DFT optimization (B3LYP/6-31G*) followed by comparison with SC-XRD metrics .
Advanced: What computational tools enable predictive modeling of synthesis pathways or reactivity?
- AI-Driven Platforms : COMSOL Multiphysics integrated with ML algorithms can simulate reaction kinetics and optimize parameters (e.g., temperature, stoichiometry) .
- Retrosynthesis Tools : Use Reaxys or SciFinder to identify analogous transformations (e.g., pyrazine-2-carboxamide couplings).
- Molecular Dynamics : Predict solvent effects on reaction intermediates using GROMACS or AMBER.
Advanced: How can enantiomeric purity be ensured during synthesis?
- Chiral Chromatography : Use CHIRALPAK® columns (e.g., IA or IB) with hexane/IPA mobile phases.
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra of enantiomers.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during cyclization steps to control octahydropyrano stereocenters .
Advanced: What strategies mitigate degradation during long-term storage?
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Common degradation pathways include hydrolysis (amide bond cleavage) or oxidation (pyrazine ring).
- Lyophilization : Store as a lyophilized powder under argon to prevent moisture uptake.
- Excipient Screening : Co-formulate with cyclodextrins or cellulose derivatives to stabilize the solid-state structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
